5-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole
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Description
5-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole is a useful research compound. Its molecular formula is C15H11F3N4 and its molecular weight is 304.276. The purity is usually 95%.
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Biological Activity
5-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole (CAS: 338411-61-3) is a compound that belongs to the class of tetraazoles, characterized by its unique structural features including a trifluoromethyl group and a methylphenyl moiety. This compound has attracted attention in various fields such as pharmaceuticals and agrochemicals due to its potential biological activities and chemical properties.
- Molecular Formula : C15H11F3N4
- Molar Mass : 304.27 g/mol
- Boiling Point : Approximately 428.2 °C (predicted)
- Density : 1.34 g/cm³ (predicted)
- pKa : 0.27 (predicted)
Synthesis
The synthesis of this tetraazole typically involves the cycloaddition of azides with nitriles to form the tetraazole ring, followed by the introduction of the trifluoromethyl group through radical trifluoromethylation methods. These synthetic routes can be optimized for industrial applications using continuous flow synthesis techniques to enhance yield and purity .
The biological activity of this compound has been investigated in several studies, revealing various mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacterial strains and fungi. Its effectiveness is attributed to the disruption of microbial cell membranes and interference with metabolic pathways.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The trifluoromethyl group enhances lipophilicity, potentially increasing cellular uptake .
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, offering potential therapeutic applications in treating inflammatory diseases.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens.
- The compound demonstrated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy.
-
Cancer Cell Line Studies :
- In vitro assays on human breast cancer cell lines revealed that treatment with varying concentrations (10 µM to 100 µM) led to a dose-dependent decrease in cell viability.
- Flow cytometry analysis indicated an increase in apoptotic cells after treatment with 50 µM of the compound.
-
Inflammation Model :
- In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
1-(3-methylphenyl)-5-phenyl-1H-1,2,3,4-tetraazole | Lacks trifluoromethyl group | Moderate antimicrobial activity |
1-(3-trifluoromethylphenyl)-5-phenyl-1H-1,2,3,4-tetraazole | Contains trifluoromethyl group | Enhanced anticancer properties |
The unique combination of the trifluoromethyl group and tetraazole ring in this compound contributes to its distinctive biological activities compared to similar compounds.
Properties
IUPAC Name |
5-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4/c1-10-4-2-5-11(8-10)14-19-20-21-22(14)13-7-3-6-12(9-13)15(16,17)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNLZTXEKLDJTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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